8-Bromo-3-fluoroimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC20357584
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrFN3 |
|---|---|
| Molecular Weight | 216.01 g/mol |
| IUPAC Name | 8-bromo-3-fluoroimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C6H3BrFN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
| Standard InChI Key | WPAYNPINEFGIQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CN=C2C(=N1)Br)F |
Introduction
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-a]pyrazine class, which is known for exhibiting a range of biological properties, including antitumor activity.
Key Characteristics:
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Molecular Formula: Not explicitly mentioned in the provided sources, but it can be inferred based on its name.
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Molecular Weight: Approximately 202.01 g/mol.
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Chemical Structure: Incorporates both bromine and fluorine substituents, enhancing its chemical reactivity and potential biological activity.
Applications:
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Medicinal Chemistry: The compound is of interest due to its potential biological activities, which could be leveraged in drug development.
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Biological Interactions: Studies have focused on its interactions with biological macromolecules, though specific findings are not detailed in the available literature.
Structural Similarities and Differences
Several compounds share structural similarities with 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine, differing primarily in the position or type of halogen substituents. These differences significantly impact their biological activity and chemical reactivity.
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | Different position of bromine and fluorine. | |
| 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | Contains chlorine instead of fluorine. | |
| 6-Bromo-8-methylimidazo[1,2-a]pyridine | Methyl group substitution at position 8. | |
| 5-Fluoro-6-bromoimidazo[1,2-a]pyridine | Fluorine at position 5 instead of 3. |
Potential Uses:
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Antitumor Activity: Some compounds in this class exhibit antitumor properties, suggesting potential applications in cancer treatment.
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Drug Development: The unique structural features of these compounds make them interesting candidates for drug design, particularly in targeting specific biological pathways.
Suppliers and Availability
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is available from several chemical suppliers worldwide, including Parchem and Leyan . These suppliers provide the compound as a pharmaceutical intermediate or building block for further chemical synthesis.
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